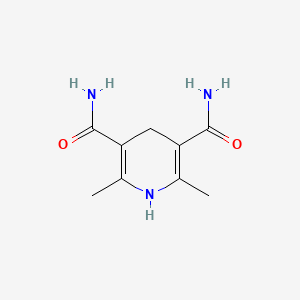![molecular formula C28H26N4O4 B14634808 1,4-Benzenedicarboxylic acid, bis[3-(2-aminoethyl)-1H-indol-5-yl] ester CAS No. 52671-01-9](/img/structure/B14634808.png)
1,4-Benzenedicarboxylic acid, bis[3-(2-aminoethyl)-1H-indol-5-yl] ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Benzenedicarboxylic acid, bis[3-(2-aminoethyl)-1H-indol-5-yl] ester is a complex organic compound that features a benzene ring substituted with two carboxylic acid groups and esterified with 3-(2-aminoethyl)-1H-indol-5-yl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenedicarboxylic acid, bis[3-(2-aminoethyl)-1H-indol-5-yl] ester typically involves the esterification of 1,4-benzenedicarboxylic acid with 3-(2-aminoethyl)-1H-indol-5-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
1,4-Benzenedicarboxylic acid, bis[3-(2-aminoethyl)-1H-indol-5-yl] ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: The aminoethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups.
科学的研究の応用
1,4-Benzenedicarboxylic acid, bis[3-(2-aminoethyl)-1H-indol-5-yl] ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Industry: Utilized in the production of polymers, coatings, and other materials with specific properties.
作用機序
The mechanism of action of 1,4-Benzenedicarboxylic acid, bis[3-(2-aminoethyl)-1H-indol-5-yl] ester involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The aminoethyl groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. Pathways involved may include signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds
1,4-Benzenedicarboxylic acid, bis(2-ethylhexyl) ester: Used as a plasticizer and has different ester groups.
1,2-Benzenedicarboxylic acid, bis(2-methylpropyl) ester: Another ester derivative with different substituents.
1,3-Benzenedicarboxylic acid, bis(2-ethylhexyl) ester: Similar structure but with different positional isomerism.
Uniqueness
1,4-Benzenedicarboxylic acid, bis[3-(2-aminoethyl)-1H-indol-5-yl] ester is unique due to the presence of the indole moiety and aminoethyl groups, which confer specific chemical and biological properties. These functional groups allow for diverse interactions and applications that are not possible with other similar compounds.
特性
CAS番号 |
52671-01-9 |
|---|---|
分子式 |
C28H26N4O4 |
分子量 |
482.5 g/mol |
IUPAC名 |
bis[3-(2-aminoethyl)-1H-indol-5-yl] benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C28H26N4O4/c29-11-9-19-15-31-25-7-5-21(13-23(19)25)35-27(33)17-1-2-18(4-3-17)28(34)36-22-6-8-26-24(14-22)20(10-12-30)16-32-26/h1-8,13-16,31-32H,9-12,29-30H2 |
InChIキー |
MGHVNPNFMPCORO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)NC=C3CCN)C(=O)OC4=CC5=C(C=C4)NC=C5CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


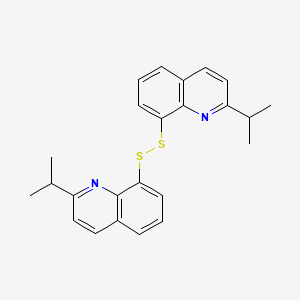
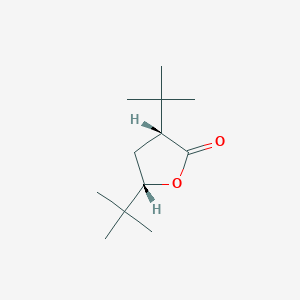
![2,2,4,4-Tetramethyl-1,5-diphenyl-6-oxa-3-thiabicyclo[3.1.0]hexane](/img/structure/B14634731.png)
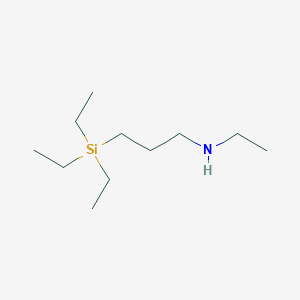
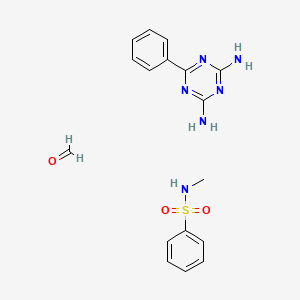
![2-(3-Butoxypropyl)-10-chlorobenzimidazo[2,1-b]benzo[lmn][3,8]phenanthroline-1,3,6(2h)-trione](/img/structure/B14634774.png)
![N-Methyl-N'-naphthalen-1-yl-N-[2-(pyridin-2-yl)ethyl]urea](/img/structure/B14634775.png)
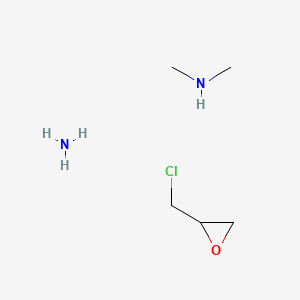
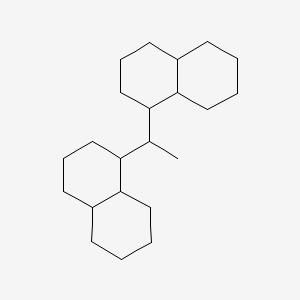
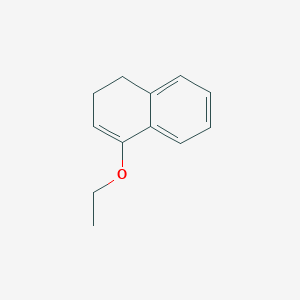
![N-{2-[(2-Aminoethyl)amino]ethyl}octanamide](/img/structure/B14634789.png)

